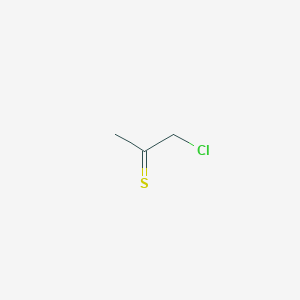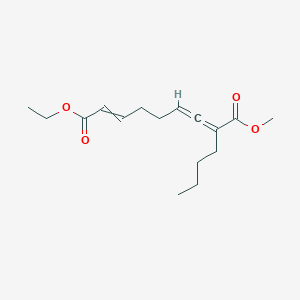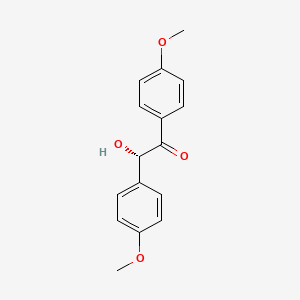![molecular formula C24H16O4 B14275114 (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 137912-05-1](/img/structure/B14275114.png)
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by a naphthalene core substituted with two 4-hydroxyphenyl methanone groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are commonly employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with specific electronic properties.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the naphthalene core provides a rigid scaffold that enhances binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- 2,2’- (Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile)
Comparison: Compared to similar compounds, (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to the presence of hydroxyphenyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with biological targets or specific chemical reactivity.
Properties
CAS No. |
137912-05-1 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[6-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C24H16O4/c25-21-9-5-15(6-10-21)23(27)19-3-1-17-13-20(4-2-18(17)14-19)24(28)16-7-11-22(26)12-8-16/h1-14,25-26H |
InChI Key |
HOBVWCJDEZUQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
